Fmoc-4-chloro-L-phenylalanine

Catalog No.
S714817
CAS No.
175453-08-4
M.F
C24H20ClNO4
M. Wt
421.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-chloro-L-phenylalanine

CAS Number

175453-08-4

Product Name

Fmoc-4-chloro-L-phenylalanine

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

CQPNKLNINBUUOM-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Synonyms

175453-08-4;Fmoc-4-chloro-L-phenylalanine;(s)-n-fmoc-4-chlorophenylalanine;Fmoc-Phe(4-Cl)-OH;Fmoc-L-4-Chlorophenylalanine;Fmoc-L-phe(4-Cl)-OH;FMOC-L-4-CHLOROPHE;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoicacid;(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;AmbotzFAA1418;PubChem11950;FMOC-PCL-L-PHE-OH;AC1MC17O;FMOC-P-CHLORO-PHE-OH;KSC496K4H;47424_ALDRICH;FMOC-4-CHLORO-PHE-OH;SCHEMBL119296;FMOC-P-CHLORO-L-PHE-OH;FMOC-L-4-CHLORO-PHE-OH;47424_FLUKA;CTK3J6543;MolPort-001-758-163;ZINC621938

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O

Fmoc-4-Cl-Phe finds application in scientific research due to the unique properties it brings to peptide structures:

  • The presence of chlorine provides a reactive site for further chemical modifications. Researchers can utilize this chlorine group for selective attachment of various functional moieties through different coupling reactions. This allows for the creation of structurally diverse peptides with desired properties for specific research objectives [, ].

  • Exploration of Protein-Ligand Interactions

    The chlorine substitution can subtly alter the electronic properties and hydrophobicity of the phenyl ring compared to standard Phe. This can be helpful in studying protein-ligand interactions, where researchers aim to understand how proteins bind to specific molecules. By incorporating Fmoc-4-Cl-Phe into peptides that interact with proteins, scientists can probe the role of specific interactions at the C-4 position of the phenyl ring [, ].

  • Development of Therapeutic Peptides

    Fmoc-4-Cl-Phe can be used to create novel therapeutic peptides with improved stability or bioactivity. The chlorine group may influence peptide conformation or interaction with biological targets, potentially leading to more potent or longer-lasting drugs [, ].

Fmoc-4-chloro-L-phenylalanine is a derivative of the non-proteinogenic amino acid, 4-chloro-L-phenylalanine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical structure is represented by the formula C24H20ClNO4, with a molecular weight of approximately 425.87 g/mol. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal of the Fmoc protecting group under mild basic conditions .

The primary reaction involving Fmoc-4-chloro-L-phenylalanine is its incorporation into peptides through solid-phase synthesis. The Fmoc group can be removed using a base such as piperidine, allowing for subsequent coupling reactions with other amino acids. The presence of the chlorine atom on the phenyl ring can also participate in electrophilic substitution reactions, potentially modifying the compound's reactivity in complex synthetic pathways .

Fmoc-4-chloro-L-phenylalanine itself does not exhibit significant biological activity but serves as a building block for peptides that may possess various biological functions. The incorporation of chlorinated phenylalanine residues into peptides can influence their pharmacological properties, such as enhancing binding affinity or altering metabolic stability. Research indicates that chlorinated amino acids can affect protein folding and stability, which may have implications in drug design and development .

The synthesis of Fmoc-4-chloro-L-phenylalanine typically involves:

  • Protection of the Amino Group: The amino group of 4-chloro-L-phenylalanine is protected using Fmoc chloride in the presence of a base like triethylamine.
  • Purification: The product is purified using techniques such as column chromatography to isolate Fmoc-4-chloro-L-phenylalanine from unreacted materials.
  • Characterization: The final product is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Fmoc-4-chloro-L-phenylalanine is primarily used in:

  • Peptide Synthesis: It is a key component in the synthesis of peptides via solid-phase methods.
  • Drug Development: Its derivatives may be explored for therapeutic applications due to potential modifications in biological activity.
  • Research: Used in studies focusing on protein engineering and modification due to its unique properties compared to natural amino acids .

Studies on Fmoc-4-chloro-L-phenylalanine often focus on its interactions with other amino acids during peptide synthesis. The chlorinated phenylalanine residue can influence peptide conformation and stability, leading to variations in binding interactions with target proteins or receptors. These interactions are crucial for understanding how modifications can enhance or alter peptide functionality in biological systems .

Fmoc-4-chloro-L-phenylalanine shares structural similarities with several other compounds, particularly those containing halogenated phenylalanines or other Fmoc-protected amino acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-phenylalanineContains no chlorine substituentStandard building block without halogen effects
4-Chloro-L-phenylalanineLacks Fmoc protection; simpler structureNon-protected form used in different contexts
Fmoc-3-chloro-L-phenylalanineChlorine at a different position on the phenyl ringAlters electronic properties and reactivity
Fmoc-TyrosineContains hydroxyl group instead of chlorineDifferent functional groups affect biological activity
Fmoc-DL-Phe(4-Cl)-OHRacemic mixture; both enantiomers presentMay exhibit different biological behaviors

Fmoc-4-chloro-L-phenylalanine's unique combination of an Fmoc protecting group and a chlorine substituent allows for specific applications in peptide synthesis that may not be achievable with other similar compounds, making it valuable in both research and pharmaceutical development contexts .

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Fmoc-4-Chlorophenylalanine

Dates

Modify: 2023-08-15

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